5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSONPSIMFZXZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidin-3-ol Core
The pyrrolidin-3-ol moiety, particularly the (S)-enantiomer, is commonly prepared via reduction of 3-hydroxypyrrolidin-2-one derivatives using sodium borohydride in the presence of acid catalysts such as sulfuric acid. The reaction is typically conducted in diglyme solvent at elevated temperatures (~80°C) for extended periods (12 hours), followed by neutralization and purification steps including filtration and distillation under reduced pressure to isolate pure (S)-3-hydroxypyrrolidine.
| Parameter | Details |
|---|---|
| Starting Material | (S)-3-Hydroxy-2-pyrrolidinone |
| Reducing Agent | Sodium borohydride (NaBH4) |
| Acid Catalyst | Sulfuric acid |
| Solvent | Diglyme |
| Temperature | 25°C initial, then 80°C for 12 hours |
| Work-up | Methanol quench, neutralization with HCl, pH adjustment with NaOH, filtration |
| Purification | Reduced pressure distillation |
| Yield | High (not specified exact) |
Introduction of the 3-(Trifluoromethyl)phenyl Group
The key N-arylation step involves coupling (S)-pyrrolidin-3-ol with 3-bromo-5-(trifluoromethyl)phenyl derivatives. This is typically achieved using cesium carbonate as a base in dimethyl sulfoxide (DMSO) solvent under microwave irradiation at 120°C for 30 minutes. The reaction mixture is then worked up by aqueous extraction and purified via silica gel chromatography to afford the N-arylated pyrrolidin-3-ol intermediate.
| Parameter | Details |
|---|---|
| Aryl Halide | 3-Bromo-5-(trifluoromethyl)benzotrifluoride |
| Base | Cesium carbonate |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 120°C (microwave irradiation) |
| Time | 30 minutes |
| Purification | Silica gel column chromatography (ethyl acetate/hexane) |
| Yield | Not explicitly stated; isolated product reported |
Representative Experimental Procedure
Example: N-Arylation of (S)-Pyrrolidin-3-ol
- To a mixture of 3-bromo-5-(trifluoromethyl)benzotrifluoride (1.07 g), (S)-pyrrolidin-3-ol (0.391 mL), cesium carbonate (1.72 g), and DMSO (10 mL), microwave irradiation was applied at 120°C for 30 minutes.
- After cooling, saturated aqueous sodium bicarbonate was added, and the mixture was extracted with ethyl acetate.
- The organic layer was washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.
- The residue was purified by silica gel chromatography (ethyl acetate/hexane) to yield the N-arylated product (1.05 g) as confirmed by MS (m/z 310.0 [M+H]+).
Comparative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidin-3-ol synthesis | NaBH4, H2SO4, diglyme, 80°C, 12 h | High | Requires careful pH control and distillation |
| N-Arylation | 3-bromo-5-(CF3)phenyl, Cs2CO3, DMSO, 120°C, 30 min (microwave) | Not specified | Efficient microwave-assisted coupling |
| Salt formation | HCl treatment (typical) | Not specified | Standard salt formation |
Analytical and Purification Techniques
- Purification is typically performed by silica gel column chromatography using mixtures of ethyl acetate and hexane.
- Characterization includes mass spectrometry (MS) confirming molecular ion peaks consistent with the target compound.
- NMR spectroscopy (1H-NMR) is used to verify the stereochemistry and purity of intermediates.
- Salt formation enhances compound stability and facilitates handling.
Summary and Research Findings
- The preparation of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride involves a multi-step synthesis starting from (S)-3-hydroxypyrrolidin-2-one.
- Reduction with sodium borohydride under acidic conditions provides the chiral pyrrolidin-3-ol core in high purity.
- N-Arylation with 3-bromo-5-(trifluoromethyl)phenyl derivatives under basic conditions in DMSO using cesium carbonate and microwave heating is an efficient method to introduce the trifluoromethylphenyl group.
- The final hydrochloride salt is obtained by standard acid-base treatment.
- This synthetic route balances yield, stereochemical integrity, and operational simplicity, making it suitable for research and potential scale-up.
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₃ClF₃NO (inferred from the para-substituted analog in ).
- CAS Number : 1423025-16-4 (meta-substituted form) .
- Suppliers : Available from MolPort, AKOS, and others, indicating its use in research and drug development .
Structural Analogs
2.1.1 Positional Isomers
- 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol Hydrochloride (CAS: 1423029-18-8):
- Structural Difference : Trifluoromethyl group at the para position of the phenyl ring instead of meta.
- Molecular Weight : 267.68 g/mol.
- Applications : Catalogued by American Elements for life science research, suggesting utility in medicinal chemistry .
- Key Contrast : The para-substituted isomer may exhibit altered binding affinity due to steric and electronic differences compared to the meta-substituted form .
2.1.2 Substituent Variations
3-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Hydrochloride (Ref: 10-F746862):
- (3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride (CAS: Not specified): Structural Difference: Methyl group replaces the trifluoromethylphenyl moiety. Applications: Used as a chiral building block in asymmetric synthesis; lacks the fluorinated aromatic group critical for hydrophobic interactions .
Pharmacologically Relevant Analogs
- Pexidartinib Hydrochloride (Turalio®): Structure: Contains a trifluoromethylpyridine group and a pyrrolo[2,3-b]pyridine core. Activity: FDA-approved for tenosynovial giant cell tumor (TGCT) via CSF1R inhibition. Contrast: While both compounds feature trifluoromethyl groups, pexidartinib’s extended heterocyclic system confers distinct target specificity and clinical applications .
- Cinacalcet Hydrochloride (CAS: Not specified): Structure: Contains a naphthalene group and a trifluoromethylphenylpropyl chain. Activity: Calcium-sensing receptor modulator for hyperparathyroidism. Contrast: The absence of a pyrrolidine ring in cinacalcet highlights divergent pharmacophores for receptor modulation .
Research Findings
- Meta vs. Para Substitution : Computational studies suggest that meta-substituted trifluoromethyl groups enhance binding to flat hydrophobic pockets (e.g., kinase active sites), whereas para-substituted analogs may favor linear binding domains .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride (CAS No: 1423025-16-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H12ClF3N2O
- Molecular Weight : 267.67 g/mol
- Appearance : Typically presented as a hydrochloride salt.
- Solubility : Soluble in water and organic solvents, which facilitates its use in various biological assays.
The biological activity of 5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is largely attributed to the trifluoromethyl group, which enhances lipophilicity and biological interactions. The compound is believed to interact with various molecular targets, including:
- Enzymes : The trifluoromethyl group can increase binding affinity to specific enzymes, potentially modulating their activity.
- Receptors : It may affect neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds, including this one, show activity against various bacterial strains. For instance, similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structural features are conducive to interactions with cancer-related pathways. Studies have shown that pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines .
- Neuroactive Effects : Given its potential interaction with neurotransmitter systems, this compound may influence behaviors associated with anxiety and depression. The trifluoromethyl group is known to enhance the pharmacological profile of compounds targeting the central nervous system .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Case Study 1 : A study on pyrrolidine derivatives indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity, suggesting that the trifluoromethyl substitution could similarly potentiate effects .
- Case Study 2 : Research into fluorinated compounds has shown improved binding affinities in drug design, particularly for inhibitors targeting reverse transcriptase enzymes, indicating a potential application for antiviral properties .
Comparative Analysis
To better understand the unique aspects of 5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Notable Features |
|---|---|---|---|
| Compound A | Pyrrolidine derivative | 10 | Exhibits moderate antibacterial properties |
| Compound B | Trifluoromethyl-substituted | 3.12 - 12.5 | Enhanced lipophilicity and receptor binding |
| Compound C | Non-fluorinated analog | >20 | Lower activity compared to fluorinated counterparts |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity and purity of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the pyrrolidine ring conformation, trifluoromethyl group position, and aromatic proton environments. For example, H NMR can resolve the hydroxyl proton at position 3 of the pyrrolidine ring and distinguish coupling constants for stereochemical analysis.
- Infrared Spectroscopy (IR): Identify characteristic peaks for the hydroxyl group (~3200–3500 cm) and C-F stretching vibrations (~1100–1250 cm) from the trifluoromethyl substituent .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, especially for the hydrochloride salt form.
- HPLC with UV/RI Detection: Assess purity by monitoring retention times and peak symmetry under gradient elution conditions.
Q. What synthetic routes are commonly employed to prepare 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride?
- Methodological Answer:
- Pyrrolidine Ring Formation: Start with a substituted pyrrolidine precursor, such as 3-hydroxypyrrolidine, and introduce the 3-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Hydrochloride Salt Formation: React the free base with hydrochloric acid in anhydrous ethanol under reflux, followed by crystallization to isolate the hydrochloride salt.
- Purification: Use column chromatography (silica gel, eluting with dichloromethane/methanol) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of enantiomerically pure 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride?
- Methodological Answer:
- Chiral Catalysis: Employ asymmetric hydrogenation of a pyrroline intermediate using chiral ligands (e.g., BINAP-Ru complexes) to control stereochemistry at the pyrrolidine hydroxyl position.
- Low-Temperature Conditions: Perform reactions below 0°C to reduce thermal racemization, particularly during nucleophilic substitutions or acid-mediated steps.
- Chiral Chromatography: Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers post-synthesis .
Q. What strategies are effective for evaluating the hydrolytic stability of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride under physiological pH conditions?
- Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated blood) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Kinetic Analysis: Calculate rate constants () and half-life () using first-order kinetics models. The trifluoromethyl group may enhance stability by steric hindrance, but the hydroxyl group could undergo oxidation under acidic conditions.
- Stabilization Techniques: Consider lyophilization or formulation with cyclodextrins to protect against hydrolysis in aqueous environments .
Q. How can computational modeling aid in predicting the biological target interactions of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., G protein-coupled receptors) by leveraging the compound’s rigid pyrrolidine scaffold and hydrophobic trifluoromethyl group.
- QSAR Studies: Corrogate electronic (Hammett σ constants) and steric (Taft parameters) properties of the trifluoromethyl group with activity data from analogs to refine predictive models.
- MD Simulations: Perform 100-ns simulations in explicit solvent to assess conformational flexibility and ligand-receptor binding free energies using AMBER or GROMACS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride?
- Methodological Answer:
- Reproduce Synthesis: Ensure consistent reaction conditions (e.g., solvent purity, drying time) and verify salt formation (e.g., via chloride ion titration).
- Cross-Validate Techniques: Compare DSC (Differential Scanning Calorimetry) for melting points with literature and validate NMR assignments using 2D experiments (COSY, HSQC).
- Trace Impurities: Use LC-MS to detect byproducts (e.g., unreacted pyrrolidine intermediates) that may depress melting points or alter spectral profiles .
Safety and Handling
Q. What are the critical safety protocols for handling 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride in a laboratory setting?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
